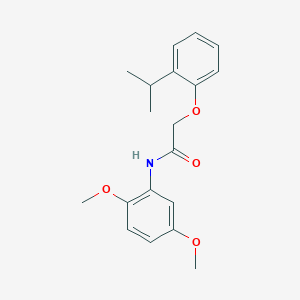![molecular formula C12H14N4OS B5537834 1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)
1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the thioether linkage, and the ethylphenyl group. The tetrazole ring is planar due to the presence of two double bonds and one single bond in the five-membered ring. The sulfur atom in the thioether group is sp3 hybridized, leading to a tetrahedral geometry around the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The tetrazole ring is known to participate in various reactions such as substitution and addition reactions. The thioether group can undergo oxidation reactions. The phenyl ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For instance, the presence of the polar tetrazole group could increase its solubility in polar solvents. The presence of the aromatic phenyl ring could contribute to its UV-Vis absorption properties .科学的研究の応用
Anticancer Activity
Cambridge ID 7087634 has shown promise as an anticancer agent . Specifically, a derivative containing the 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons (compound 6q) demonstrated potent tubulin polymerization inhibitory activity. It effectively suppressed tubulin assembly, leading to cell cycle arrest in the G2/M phase. Additionally, compound 6q induced apoptosis in A549 lung cancer cells and exhibited growth inhibitory effects against A549, MCF-7, and HepG2 cell lines .
Microtubule Interactions
The same compound (6q) interacts with microtubules by binding tightly to the colchicine site of tubulin. Its mechanism of action resembles that of established microtubule-targeting agents. This finding opens avenues for further optimization and development of 6q as a potential anticancer drug .
Tubulin Polymerization Inhibition
Cambridge ID 7087634 derivatives, including compound 6q, inhibit tubulin polymerization. This property is crucial for disrupting microtubule dynamics, which plays a pivotal role in cell division and migration .
Data Science and AI Applications
Beyond its biological activities, the broader field of data science and artificial intelligence (AI) also benefits from compounds like Cambridge ID 7087634. The Cambridge Centre for Data-Driven Discovery (C2D3) brings together expertise to explore data science and AI applications, potentially including drug discovery and molecular modeling .
Chemical Education and Research
Understanding the synthesis, properties, and applications of compounds like Cambridge ID 7087634 contributes to chemical education and research. Researchers can use this compound as a case study to illustrate principles of drug design, molecular interactions, and structure-activity relationships .
作用機序
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-ethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-3-9-4-6-10(7-5-9)11(17)8-18-12-13-14-15-16(12)2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIAFHWWPKOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7087634 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)
![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)
![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)
![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)
![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)



![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
